molecular formula C4H8OS2 B11936553 1,4-Dithiane, 1-oxide CAS No. 19087-70-8

1,4-Dithiane, 1-oxide

Cat. No.: B11936553
CAS No.: 19087-70-8
M. Wt: 136.2 g/mol
InChI Key: VBDLSQFQIUGPSA-UHFFFAOYSA-N
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Description

1,4-Dithiane 1-oxide: is an organic compound with the molecular formula C4H8OS2 . It is a heterocyclic compound containing a six-membered ring with two sulfur atoms and one oxygen atom. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dithiane 1-oxide can be synthesized through the oxidation of 1,4-dithiane. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, with the oxidizing agent being added to a solution of 1,4-dithiane in an appropriate solvent .

Industrial Production Methods: In an industrial setting, the production of 1,4-dithiane 1-oxide may involve continuous flow processes to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as copper-iron mixed oxides, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dithiane 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,4-dithiane 1-oxide involves its ability to undergo various chemical transformations, which can be harnessed in synthetic chemistry. The presence of sulfur and oxygen atoms in the ring structure allows for unique reactivity patterns, such as nucleophilic substitution and redox reactions. These reactions can be exploited to modify the compound and generate derivatives with specific properties .

Comparison with Similar Compounds

Uniqueness: 1,4-Dithiane 1-oxide is unique due to the presence of an oxygen atom in the ring, which imparts distinct chemical properties compared to its non-oxidized counterpart. This oxygen atom allows for additional reactivity, such as the ability to undergo further oxidation to form sulfones .

Properties

IUPAC Name

1,4-dithiane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS2/c5-7-3-1-6-2-4-7/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDLSQFQIUGPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334098
Record name 1,4-Dithiane, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19087-70-8
Record name 1,4-Dithiane, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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